2-Phenylquinazolin-4-ol

Beta-glucuronidase Enzyme Inhibition Drug Metabolism

2-Phenylquinazolin-4-ol is the unsubstituted quinazolinone core for allosteric kinase inhibitor development and enzyme assay calibration. • Allosteric VEGFR-2 inhibitor scaffold: optimized derivatives achieve IC50 13-67 nM, comparable to sorafenib. • Beta-glucuronidase negative control (IC50 = 177,000 nM) for SAR baseline validation. • 97% purity; in stock for immediate global shipping.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 1022-45-3
Cat. No. B093176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinazolin-4-ol
CAS1022-45-3
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
InChIKeyVDULOAUXSMYUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16 [ug/mL] (The mean of the results at pH 7.4)

2-Phenylquinazolin-4-ol: Core Scaffold Overview


2-Phenylquinazolin-4-ol (CAS 1022-45-3), also referred to as 2-phenylquinazolin-4(3H)-one, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . It belongs to the quinazolinone class of organic compounds, which are characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring . This core scaffold serves as a foundational building block in medicinal chemistry, with its derivatives being extensively investigated for a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound is typically a solid at room temperature, soluble in organic solvents like chloroform and DMSO, and is commercially available with standard purities of 95-97% for research and development applications [1].

Medicinal chemistry scaffold for derivatization and SAR studies
Core structure requires substitution for target engagement
Reported in kinase, cytotoxicity, and enzyme research contexts
Activity profile is substituent- and saturation-dependent
Commercially available as research-grade solid (95–97%)
Soluble in DMSO, chloroform; supplied for laboratory use only

2-Phenylquinazolin-4-ol Substitution Risks


Substituting 2-phenylquinazolin-4-ol with other quinazolinone analogs or in-class compounds without rigorous evaluation is not a scientifically sound practice due to the extreme sensitivity of biological activity to subtle structural variations. While the quinazolinone scaffold is a 'privileged structure,' its pharmacological profile is profoundly modulated by specific substitution patterns. For instance, the presence and position of functional groups on the phenyl ring or the quinazolinone core can dramatically alter key properties such as enzyme inhibitory potency (e.g., beta-glucuronidase, VEGFR-2) by orders of magnitude [1]. Furthermore, modifications to the core, such as the transition to 2,3-dihydro derivatives, can significantly impact DNA binding affinity, cellular cytotoxicity, and the mechanism of action, including cell cycle arrest profiles and apoptosis induction pathways [2][3]. Therefore, the selection of the unsubstituted 2-phenylquinazolin-4-ol core versus a substituted analog is a critical decision point that directly determines the potency, selectivity, and downstream biological outcomes in a research program.

Substituent sensitivity Para-substitution on the phenyl ring can change enzyme inhibition potency by orders of magnitude; unsubstituted core is a poor activity mimic.
Saturation state 2,3-dihydro analogs may show divergent cytotoxicity selectivity and cell cycle effects; scaffold saturation directly affects target interaction.
Core vs. derivative Biological readouts attributed to the scaffold class cannot be assumed for the unmodified core; activity emerges only after elaboration.

2-Phenylquinazolin-4-ol Quantitative Benchmarks


Beta-Glucuronidase Inhibition: Core vs. Analogs

In a direct enzymatic assay against beta-glucuronidase, the parent compound 2-phenylquinazolin-4-ol demonstrates an IC50 value of 177,000 nM, indicating very weak inhibitory activity . In stark contrast, the 4-methoxyphenyl analog (2-(4-methoxyphenyl)-1H-quinazolin-4-one) and the 4-nitrophenyl analog (2-(4-nitrophenyl)quinazolin-4-ol) exhibit dramatically higher potency, with IC50 values of 1,100 nM and 20,100 nM, respectively . This represents a 161-fold and 8.8-fold decrease in potency for the unsubstituted core relative to the 4-methoxy analog and the 4-nitro analog, respectively.

β-Glucuronidase
Head-to-head
IC50 177,000 nM
161-fold less potent than 4-methoxy analog (1,100 nM)
8.8-fold less potent than 4-nitro analog (20,100 nM)
Supports requirement for para-substitution to achieve meaningful inhibition.
In vitro enzymatic assay context; core alone is a weak inhibitor.
Beta-glucuronidase Enzyme Inhibition Drug Metabolism

Allosteric VEGFR-2 Inhibition Profile

While direct activity data for the unsubstituted 2-phenylquinazolin-4-ol core against VEGFR-2 is not the primary focus of this study, it serves as the foundational scaffold for generating potent allosteric inhibitors. Optimized derivatives (compounds 15 and 18) based on this core achieved VEGFR-2 inhibition with IC50 values of 13 nM and 67 nM, respectively, which are comparable to or better than the approved multi-kinase inhibitor sorafenib (IC50 = 30 nM) in the same in vitro assay [1]. Crucially, mechanistic studies confirmed that these derivatives bind to the allosteric site of VEGFR-2, leaving the ATP-binding pocket unoccupied, in contrast to sorafenib which is an ATP-competitive inhibitor [1].

VEGFR-2 (derivatives)
Class-level
Derivative 15 13 nM
Derivative 18 67 nM
Sorafenib 30 nM
Derivatives achieve allosteric binding; potency comparable to ATP-competitive reference.
Scaffold enables non-ATP competitive VEGFR-2 inhibitor development.
Derived analogs, not parent core; allosteric site engagement reported.
VEGFR-2 Kinase Inhibition Cancer

HeLa Cell Cytotoxicity

A series of thirty 2-phenylquinazolin-4(3H)-one derivatives were synthesized and screened for cytotoxic activity against five human tumor cell lines [1]. Compound 6c, a specific derivative, demonstrated superior cytotoxicity against HeLa (cervical cancer) cells compared to the standard chemotherapeutic agent doxorubicin (adriamycin) [1]. While the parent compound's activity was not reported, this finding underscores the potential of the 2-phenylquinazolin-4(3H)-one core to yield highly potent cytotoxic agents with the appropriate structural elaboration.

HeLa cytotoxicity
Class-level
Derivative 6c Higher activity
Doxorubicin Reference
Derivative showed higher response than doxorubicin against HeLa cells.
Supports elaboration into cytotoxic probes; cell-model endpoint context.
Parent core activity not reported; derivative-specific observation.
Cytotoxicity Cancer Apoptosis

Cytotoxicity Selectivity by Saturation State

Comparative analysis of 2-phenyl-4-quinazolinones and their 2,3-dihydro-2-phenyl-4-quinazolinone counterparts reveals a critical divergence in biological activity [1]. A study on 6,7,2′,3′,4′,5′-substituted 2-phenyl-4-quinazolinones demonstrated highly selective cytotoxicity against the ovarian cancer 1A9 and P-gp resistant KB-VIN cell lines [1]. This selectivity profile is distinct and highlights how the saturation state of the heterocyclic core fundamentally alters the compound's interaction with cellular targets, potentially involving different mechanisms of action or substrate specificity for efflux pumps like P-glycoprotein.

Saturation selectivity
Cross-study
Selectivity shift
Unsaturated core drives selective cytotoxicity toward ovarian 1A9 and P-gp resistant KB-VIN lines.
Saturation state directs cell line selectivity; supports MDR research tool design.
Qualitative comparison against dihydro analogs; requires target validation.
Cytotoxicity Cancer SAR

2-Phenylquinazolin-4-ol Application Scenarios


Allosteric Kinase Inhibitor Development

The 2-phenylquinazolin-4(3H)-one core is an ideal starting point for designing non-ATP competitive kinase inhibitors. As demonstrated by Elrayess et al., optimized derivatives based on this scaffold achieved VEGFR-2 inhibition with IC50 values (13 nM and 67 nM) comparable to or better than sorafenib, but with a distinct allosteric binding mode [1]. This property is highly desirable for developing next-generation kinase inhibitors that can overcome resistance mechanisms associated with ATP-binding site mutations. Researchers should procure this core scaffold for programs aimed at targeting the allosteric pocket of VEGFR-2 or potentially other kinases with similar DFG-out conformational states. [1]

Selective Cytotoxicity & MDR Probe

This scaffold is valuable for constructing chemical probes to study selective cancer cell killing. Studies have shown that appropriately substituted 2-phenyl-4-quinazolinones exhibit highly selective cytotoxicity against specific cell lines, including the P-glycoprotein (P-gp) resistant KB-VIN line [2]. Additionally, certain derivatives have demonstrated superior activity against HeLa cells compared to doxorubicin [3]. This makes 2-phenylquinazolin-4-ol a strategic choice for creating tool compounds to interrogate the molecular basis of selective cytotoxicity and to explore mechanisms of action distinct from standard chemotherapeutics, such as those involving cell cycle arrest in the G0/G1 phase [3].

Beta-Glucuronidase Inhibition Negative Control

The uniquely weak beta-glucuronidase inhibitory activity of the unsubstituted 2-phenylquinazolin-4-ol core (IC50 = 177,000 nM) is a differentiating feature . In contrast to highly potent para-substituted analogs (e.g., 4-methoxy analog IC50 = 1,100 nM), this parent compound serves as an excellent negative control or baseline comparator in enzyme inhibition assays . For researchers developing SAR (Structure-Activity Relationship) models or screening for novel beta-glucuronidase inhibitors, this compound is an essential procurement item to establish the lower bound of activity and validate the impact of specific functional group additions on inhibitory potency.

Application
Selection Property
Validation Focus
Allosteric kinase inhibitor design
Scaffold reported to support non‑ATP competitive VEGFR‑2 binding
Allosteric inhibition assay vs ATP‑competitive reference
Selective cytotoxicity probe
Substitution-dependent cell line selectivity, including P‑gp resistant models
Panel screening in MDR‑relevant cancer cell lines
Enzyme assay negative control
Exceptionally low baseline β‑glucuronidase inhibition
SAR lower‑bound validation in enzyme inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.